4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
4-Bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 4, a chlorophenyl group at position 3, and a carboxylic acid group at position 5. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester. For example, the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate can form the pyrazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can form 4-azido-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
4-Bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
- 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
- 4-Bromo-3-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the bromine and chlorophenyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, offering distinct properties compared to its analogs.
Properties
IUPAC Name |
4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O2/c11-7-8(13-14-9(7)10(15)16)5-2-1-3-6(12)4-5/h1-4H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAYBEBCABHUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701194089 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701194089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350443-32-1 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(3-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350443-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701194089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.